molecular formula C18H12N2O5 B12902186 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan

2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan

Cat. No.: B12902186
M. Wt: 336.3 g/mol
InChI Key: SEDNPWSQXJVLSB-XCVCLJGOSA-N
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Description

2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan is an organic compound characterized by the presence of nitro groups attached to phenyl and styryl moieties, linked through a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan typically involves the reaction of 4-nitrobenzaldehyde with 4-nitrostyrene in the presence of a base, followed by cyclization to form the furan ring. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Uniqueness: 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan is unique due to the combination of nitro groups and the furan ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-[(E)-2-(4-nitrophenyl)ethenyl]furan

InChI

InChI=1S/C18H12N2O5/c21-19(22)15-6-1-13(2-7-15)3-10-17-11-12-18(25-17)14-4-8-16(9-5-14)20(23)24/h1-12H/b10-3+

InChI Key

SEDNPWSQXJVLSB-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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